molecular formula C18H25N3O2 B5366811 (3S*,4R*)-3-methoxy-1-[(1,3,7-trimethyl-1H-indol-2-yl)carbonyl]piperidin-4-amine

(3S*,4R*)-3-methoxy-1-[(1,3,7-trimethyl-1H-indol-2-yl)carbonyl]piperidin-4-amine

Cat. No. B5366811
M. Wt: 315.4 g/mol
InChI Key: IIXUXDSEOGEVDX-CABCVRRESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S*,4R*)-3-methoxy-1-[(1,3,7-trimethyl-1H-indol-2-yl)carbonyl]piperidin-4-amine, commonly known as TMI-1, is a chemical compound that has been the subject of scientific research due to its potential applications in medicinal chemistry. TMI-1 is a piperidine derivative that has been shown to exhibit antitumor activity, making it a promising candidate for the development of new cancer treatments. In

Mechanism of Action

The mechanism of action of TMI-1 is not fully understood, but studies have shown that it inhibits the activity of the proteasome, a cellular complex that is involved in the degradation of proteins. By inhibiting the proteasome, TMI-1 can induce apoptosis, or programmed cell death, in cancer cells, leading to their destruction.
Biochemical and Physiological Effects:
TMI-1 has been shown to have a range of biochemical and physiological effects. In addition to its antitumor activity, TMI-1 has been shown to induce the expression of heat shock proteins, which are involved in protecting cells from stress. TMI-1 has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Advantages and Limitations for Lab Experiments

One advantage of TMI-1 for lab experiments is its ability to selectively induce apoptosis in cancer cells, making it a promising candidate for the development of new cancer treatments. However, TMI-1 also has limitations, including its relatively low solubility in water and its potential toxicity to normal cells.

Future Directions

For TMI-1 research include the development of new formulations and the identification of new targets for its antitumor activity.

Synthesis Methods

TMI-1 can be synthesized using a multistep process that involves the reaction of 1,3,7-trimethylindole-2-carboxylic acid with 3-methoxy-4-piperidone in the presence of a reducing agent such as sodium borohydride. This reaction produces the intermediate (3S,4R)-3-methoxy-4-(1,3,7-trimethyl-1H-indol-2-yl) piperidine, which can be further converted into TMI-1 through the addition of an amine group.

Scientific Research Applications

TMI-1 has been the subject of scientific research due to its potential applications in medicinal chemistry. Studies have shown that TMI-1 exhibits antitumor activity in a variety of cancer cell lines, including breast, lung, and colon cancer. TMI-1 has also been shown to inhibit the growth of cancer cells in vivo, making it a promising candidate for the development of new cancer treatments.

properties

IUPAC Name

[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(1,3,7-trimethylindol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c1-11-6-5-7-13-12(2)17(20(3)16(11)13)18(22)21-9-8-14(19)15(10-21)23-4/h5-7,14-15H,8-10,19H2,1-4H3/t14-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIXUXDSEOGEVDX-CABCVRRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(N2C)C(=O)N3CCC(C(C3)OC)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC=C1)C(=C(N2C)C(=O)N3CC[C@H]([C@H](C3)OC)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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